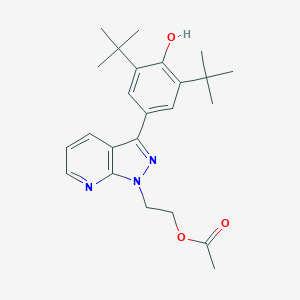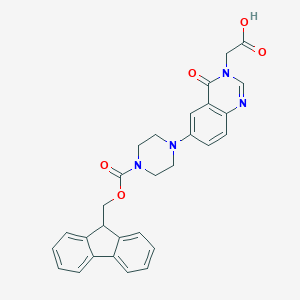
6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivatives are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological activities and applications in chemical synthesis. The incorporation of a piperazine ring, particularly with the N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, suggests potential use in peptide synthesis and drug development.
Synthesis Analysis
Molecular Structure Analysis
The structure of quinazolinone derivatives is characterized using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the molecular framework and substituent positions, critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazolinone derivatives exhibit a range of chemical reactivities, such as the ability to undergo further functionalization through reactions at the piperazine nitrogen or the quinazolinone core. The Fmoc group, in particular, is a common protecting group in peptide synthesis, easily removed under basic conditions, allowing for the selective deprotection of amino groups (J. Wade et al., 2000).
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Quinazoline, a heterocyclic compound, has garnered attention for its specific biological activities. The quinazoline-4(3H)-one derivatives, including structures like 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, form an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have synthesized novel quinazolinone derivatives with antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, showcasing their potential as medicinal agents (Tiwary et al., 2016).
Anti-cancer Activity
Quinazoline derivatives exhibit anticancer properties by inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression involved in cancer progression. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives plays a critical role in their anti-cancer activity (Moorthy et al., 2023).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives, such as those found in 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, have diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine-based molecules have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the importance of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHGQCDHTXSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373301 |
Source


|
| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid | |
CAS RN |
269078-82-2 |
Source


|
| Record name | 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

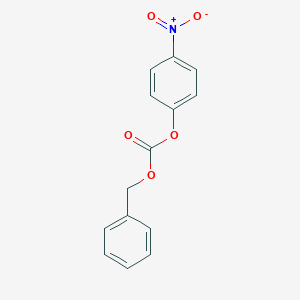
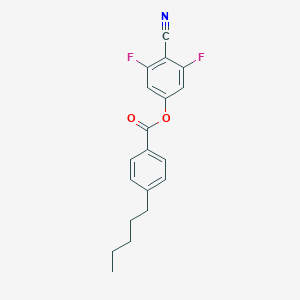
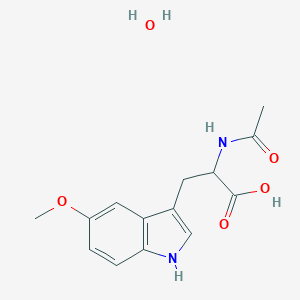
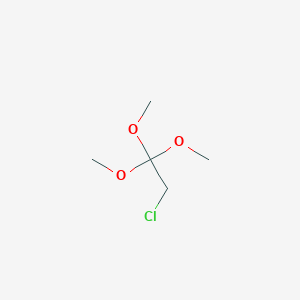
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
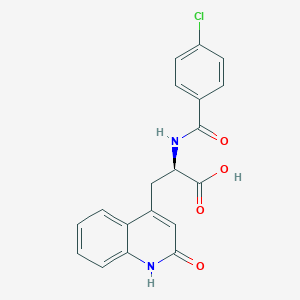
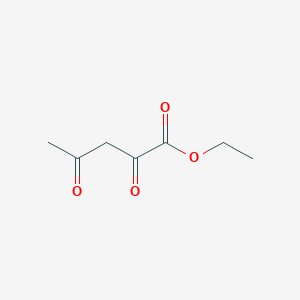
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
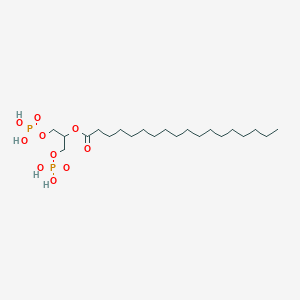

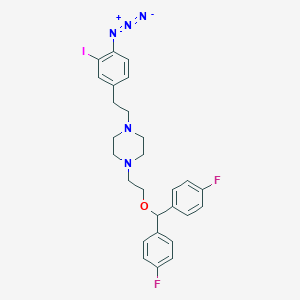
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
